molecular formula C13H16N2OS B8602721 2-[(2-Methylfuran-3-yl)sulfanyl]-3-(2-methylpropyl)pyrazine CAS No. 61720-50-1

2-[(2-Methylfuran-3-yl)sulfanyl]-3-(2-methylpropyl)pyrazine

Cat. No. B8602721
CAS RN: 61720-50-1
M. Wt: 248.35 g/mol
InChI Key: MMQVXMDRZPZCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03988510

Procedure details

Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer, Y tube, nitrogen inlet, and reflux condenser with calcium chloride drying tube is placed a solution of 0.15 g (0.0028 moles) of sodium methoxide in 2 ml absolute methyl alcohol. To the sodium methoxide solution, while maintaining the temperature at 22° - 25° C, is added 0.32 g (0.0028 moles) of 2-methyl-3-furan thiol dissolved in 2 ml absolute methanol. The reaction mass is stirred for a period of 10 minutes at 22° - 25° C at which time a solution of 0.43 g (0.0025 moles) of 2-chloro-3-isobutyl-pyrazine in 2 ml absolute methanol is added dropwise over a period of 2 minutes. The reaction mass is then heated to reflux at 65° C under nitrogen and maintained at reflux for a period of 4 hours. At the end of the 4 hour reflux period, the reaction mass is cooled to room temperature. 10 ml of water is added to the reaction mass which is then neutralized to a pH of 5 with dilute hydrochloric acid. Two 7 ml portions of n-hexane are then used to extract the reaction mass. The hexane layers are separated, combined, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated to a red amber oil weighing 0.51 g. The major material is isolated using GLC techniques (conditions: 8 feet × 1/4inche SE-30 column) and is confirmed by NMR, IR and Mass Spectral Analysis to be a material having the structure: ##SPC15##
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.32 g
Type
reactant
Reaction Step Five
Quantity
0.43 g
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Two
Quantity
7 mL
Type
reactant
Reaction Step Eight
Quantity
2 mL
Type
solvent
Reaction Step Nine
Quantity
2 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[SH:10].Cl[C:12]1[C:17]([CH2:18][CH:19]([CH3:21])[CH3:20])=[N:16][CH:15]=[CH:14][N:13]=1.Cl>CO.CCCCCC.O>[CH2:18]([C:17]1[C:12]([S:10][C:9]2[CH:8]=[CH:7][O:6][C:5]=2[CH3:4])=[N:13][CH:14]=[CH:15][N:16]=1)[CH:19]([CH3:21])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0.32 g
Type
reactant
Smiles
CC=1OC=CC1S
Step Six
Name
Quantity
0.43 g
Type
reactant
Smiles
ClC1=NC=CN=C1CC(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Two
Quantity
7 mL
Type
reactant
Smiles
Step Nine
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Ten
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Y tube, nitrogen inlet, and reflux condenser with calcium chloride drying tube
ADDITION
Type
ADDITION
Details
is added dropwise over a period of 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a period of 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of the 4 hour reflux period
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
to extract the reaction mass
CUSTOM
Type
CUSTOM
Details
The hexane layers are separated
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red amber oil
CUSTOM
Type
CUSTOM
Details
The major material is isolated

Outcomes

Product
Name
Type
Smiles
C(C(C)C)C=1C(=NC=CN1)SC1=C(OC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.